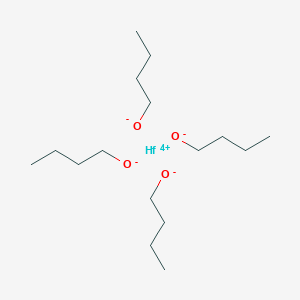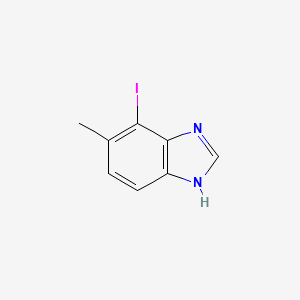
(2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “(2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+)” is a chemical entity listed in the PubChem database
Métodos De Preparación
Industrial Production Methods: Industrial production methods for (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) would typically involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This process would require optimization of reaction conditions, selection of suitable solvents, and implementation of efficient purification techniques to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products with different functional groups.
Aplicaciones Científicas De Investigación
(2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) could be investigated for its therapeutic potential and pharmacological properties. In industry, it may find applications in the development of new materials or chemical processes .
Mecanismo De Acción
The mechanism of action of (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved in the action of (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) would require detailed biochemical and pharmacological studies to elucidate .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) can be identified based on their chemical structure and properties. These compounds may share common functional groups or structural motifs, leading to similar chemical behavior and applications .
Uniqueness: The uniqueness of (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) lies in its specific chemical structure and the resulting properties that distinguish it from other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications, making (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) a valuable compound for further research and development.
Propiedades
IUPAC Name |
(2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22PS.C5H5.Fe/c1-21(2,3)23-20-16-10-15-19(20)22(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;/h4-16H,1-3H3;1-5H;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASXLROKFOTRGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C[C-]1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=CC=C[C-]1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FePS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride](/img/structure/B8232409.png)
![Racemic-(5R,6R)-Tert-Butyl 6-Hydroxy-1,4-Diazabicyclo[3.2.1]Octane-4-Carboxylate](/img/structure/B8232415.png)




![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B8232449.png)

![Sodium;3-(acetyloxymethyl)-7-[(5-azaniumyl-5-carboxylatopentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8232458.png)


